(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate
Description
(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate is a benzoate ester derivative featuring a naphthalene backbone substituted with hydroxyl groups at the 3- and 4-positions. The compound combines the aromaticity of naphthalene with the ester functionality of benzoic acid, making it structurally distinct from simpler benzene-based benzoates.
Properties
Molecular Formula |
C18H14O4 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(3,4-dihydroxynaphthalen-1-yl)methyl benzoate |
InChI |
InChI=1S/C18H14O4/c19-16-10-13(14-8-4-5-9-15(14)17(16)20)11-22-18(21)12-6-2-1-3-7-12/h1-10,19-20H,11H2 |
InChI Key |
HXKVVYRVTUFYIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC(=C(C3=CC=CC=C32)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroxynaphthalen-1-yl)methyl benzoate typically involves the esterification of (3,4-dihydroxynaphthalen-1-yl)methanol with benzoic acid or its derivatives. One common method is the Fischer esterification, which involves heating the alcohol and acid in the presence of an acid catalyst such as sulfuric acid. The reaction can be represented as follows:
(3,4-Dihydroxynaphthalen-1-yl)methanol+Benzoic acidH2SO4(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of (3,4-dihydroxynaphthalen-1-yl)methanol.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds similar to (3,4-Dihydroxynaphthalen-1-yl)methyl benzoate exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that this compound may possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thereby suggesting its potential use in treating inflammatory diseases such as arthritis and asthma.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibacterial agents or preservatives in food and cosmetic formulations.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, demonstrating its potential as a natural antioxidant agent .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies assessed the anti-inflammatory effects of the compound on lipopolysaccharide-stimulated macrophages. The findings revealed that it significantly reduced the secretion of TNF-alpha and IL-6 cytokines, indicating its potential as an anti-inflammatory therapeutic agent .
Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies. Acute toxicity tests show that it has a relatively low toxicity level when administered orally or dermally in animal models . Long-term studies are needed to fully understand its chronic effects.
Mechanism of Action
The mechanism by which (3,4-Dihydroxynaphthalen-1-yl)methyl benzoate exerts its effects is largely dependent on its chemical structure. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants by neutralizing free radicals. The benzoate ester group can undergo hydrolysis to release benzoic acid, which has antimicrobial properties. The molecular targets and pathways involved include interactions with reactive oxygen species (ROS) and inhibition of oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The compound’s naphthalene core differentiates it from common alkyl or aryl benzoates. Key comparisons include:
| Compound | Molecular Weight (g/mol) | logP | Water Solubility | Melting Point (°C) |
|---|---|---|---|---|
| (3,4-Dihydroxynaphthalen-1-yl)methyl benzoate | ~284.3 (estimated) | ~2.8* | Low (hydrophobic) | Not reported |
| Methyl 3,4-dihydroxy-benzoate | 168.1 | 1.5 | Moderate | 125–127 |
| Methyl benzoate | 136.1 | 1.96 | Low | -12 |
| Heptadecyl benzoate | 402.6 | ~9.5 | Insoluble | 30–32 |
*Estimated via computational tools due to lack of experimental data.
- Naphthalene vs. Benzene Systems : The naphthalene moiety increases molecular weight and hydrophobicity compared to benzene-based esters (e.g., methyl benzoate), likely reducing aqueous solubility but enhancing lipid membrane permeability .
- Hydroxyl Substituents : The 3,4-dihydroxy groups on naphthalene may improve solubility in polar solvents relative to unsubstituted benzoates (e.g., heptadecyl benzoate), though steric hindrance from the fused aromatic system could limit hydrogen bonding efficiency .
Chemical Reactivity and Stability
- Ester Hydrolysis : The benzoate ester group is susceptible to hydrolysis under acidic or alkaline conditions. Steric protection from the naphthalene ring may slow hydrolysis compared to methyl benzoate .
- Oxidative Stability : The dihydroxy groups on naphthalene may render the compound prone to oxidation, necessitating stabilization in formulations, unlike more stable alkyl benzoates (e.g., benzyl benzoate) .
Biological Activity
The compound (3,4-Dihydroxynaphthalen-1-yl)methyl benzoate is a derivative of naphthalene that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuroinflammation. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be characterized by its dual functional groups: a naphthalenic moiety with hydroxyl substituents and a benzoate ester. Its structure is pivotal in determining its biological interactions and activities.
Mechanisms of Biological Activity
Research indicates that compounds with naphthoquinone-naphthol structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways such as EGFR/PI3K/Akt. These pathways are crucial for cell survival and proliferation, suggesting that the compound may inhibit tumor growth through these mechanisms .
Table 1: Biological Activity Summary
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HCT116 | 1.18 | EGFR/PI3K/Akt pathway inhibition |
| Antiproliferative | PC9 | 0.57 | Apoptosis induction via caspase activation |
| Antiproliferative | A549 | 2.25 | Reduction of Bcl-2 protein levels |
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on colon cancer cells (HCT116) and non-small cell lung cancer cells (PC9). The compound demonstrated a dose-dependent inhibition of cell proliferation, with significant reductions in colony formation observed at concentrations as low as 0.5 μM in PC9 cells .
- Neuroinflammation : Another aspect of research focused on the anti-neuroinflammatory potential of related naphthalene derivatives. These compounds were shown to reduce inflammatory markers in neuronal cell cultures, suggesting a protective effect against neurodegenerative conditions .
Toxicological Profile
While exploring the therapeutic potential of this compound, it is crucial to consider its safety profile. Toxicological evaluations indicate that related compounds exhibit low acute toxicity levels, with LD50 values reported around 720 mg/kg in mice . Long-term studies have shown no significant adverse effects at therapeutic doses.
Table 2: Toxicity Data Overview
| Study Type | Model Organism | LD50 (mg/kg) | Observations |
|---|---|---|---|
| Acute Oral Toxicity | Mice | 720 | No severe acute effects noted |
| Chronic Toxicity | Rats | >360 | Liver enlargement at high doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
